Oxidative Addition Kinetics: Vinyl Triflate Outperforms Vinyl Bromide and Aryl Triflates
The rate constant for the oxidative addition of vinyl triflate to Pd0(PPh3)4 was determined and found to be substantially higher than that of vinyl bromide. The established reactivity order in DMF is vinyl-OTf ≫ vinyl-Br > PhBr and vinyl-OTf ≫ PhOTf [1]. This indicates that the oxidative addition step, often rate-limiting in catalytic cycles, proceeds significantly faster for vinyl triflate compared to both a direct analog (vinyl bromide) and a related aryl triflate.
| Evidence Dimension | Oxidative addition rate constant (k) to Pd0(PPh3)4 |
|---|---|
| Target Compound Data | vinyl-OTf |
| Comparator Or Baseline | vinyl-Br, PhBr, PhOTf |
| Quantified Difference | Reactivity order: vinyl-OTf ≫ vinyl-Br > PhBr and vinyl-OTf ≫ PhOTf |
| Conditions | DMF solvent, stoichiometric conditions with Pd0(PPh3)4 |
Why This Matters
For procurement, this means vinyl triflate can enable faster catalytic turnover and potentially lower catalyst loadings, improving overall process efficiency compared to using vinyl bromides.
- [1] Anny Jutand, Serge Négri. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics 2003, 22(21), 4229-4237. DOI: 10.1021/om030298c. View Source
